molecular formula C12H13NO2S2 B12114597 2-(Phenylsulphonyl)-2-(2-thienyl)ethylamine

2-(Phenylsulphonyl)-2-(2-thienyl)ethylamine

Cat. No.: B12114597
M. Wt: 267.4 g/mol
InChI Key: WMHJBFDXPSMQBH-UHFFFAOYSA-N
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Description

2-(Phenylsulphonyl)-2-(2-thienyl)ethylamine is an organic compound that features both a phenylsulphonyl group and a thienyl group attached to an ethylamine backbone. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylsulphonyl)-2-(2-thienyl)ethylamine typically involves the following steps:

    Formation of the Phenylsulphonyl Group: This can be achieved by sulfonation of benzene using reagents like sulfur trioxide or chlorosulfonic acid.

    Attachment of the Thienyl Group: The thienyl group can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thienyl halides and palladium catalysts.

    Formation of the Ethylamine Backbone:

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the above synthetic routes, optimizing reaction conditions for yield and purity, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulphonyl group, converting it to a sulfide.

    Substitution: The phenylsulphonyl and thienyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents or nucleophiles like Grignard reagents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Phenylsulphonyl)-2-(2-thienyl)ethylamine may have applications in:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

    Industry: Used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism by which 2-(Phenylsulphonyl)-2-(2-thienyl)ethylamine exerts its effects would depend on its specific interactions with biological targets. It may act by binding to specific enzymes or receptors, altering their activity, and thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Phenylsulphonyl)-2-(2-furyl)ethylamine: Similar structure but with a furan ring instead of a thienyl ring.

    2-(Phenylsulphonyl)-2-(2-pyridyl)ethylamine: Contains a pyridine ring instead of a thienyl ring.

Uniqueness

2-(Phenylsulphonyl)-2-(2-thienyl)ethylamine is unique due to the presence of both the phenylsulphonyl and thienyl groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C12H13NO2S2

Molecular Weight

267.4 g/mol

IUPAC Name

2-(benzenesulfonyl)-2-thiophen-2-ylethanamine

InChI

InChI=1S/C12H13NO2S2/c13-9-12(11-7-4-8-16-11)17(14,15)10-5-2-1-3-6-10/h1-8,12H,9,13H2

InChI Key

WMHJBFDXPSMQBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(CN)C2=CC=CS2

Origin of Product

United States

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